2-[6-methoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
Description
This compound is a 1,4-dihydroquinolin-4-one derivative featuring a 6-methoxy substituent on the quinoline core and a 4-methoxybenzenesulfonyl group at position 2. The acetamide moiety is linked to an N-(3-methylphenyl) group, contributing to its structural diversity. Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. The dual methoxy groups enhance solubility compared to non-polar substituents, while the sulfonyl group may improve target binding via hydrogen bonding or electrostatic interactions .
Properties
IUPAC Name |
2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-5-4-6-18(13-17)27-25(29)16-28-15-24(26(30)22-14-20(34-3)9-12-23(22)28)35(31,32)21-10-7-19(33-2)8-11-21/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAVQUIFDWFZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-methoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aromatic amine reacts with a ketone in the presence of an acid catalyst.
Introduction of the Methoxy Groups: Methoxylation can be performed using methanol and a strong acid or base.
Acetamide Formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce sulfides.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly due to its quinoline core, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different molecular targets.
Mechanism of Action
The mechanism of action of 2-[6-methoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in substitutions on the quinoline core, sulfonyl group, and acetamide side chain. Below is a comparative analysis based on available data:
Table 1: Structural Comparison of Key Analogs
Key Differences and Implications
Ethyl/ethoxy substituents increase lipophilicity, favoring membrane permeability but reducing aqueous solubility . Ethyl vs. Ethoxy: Ethoxy groups (as in ) introduce steric bulk and alter metabolic stability, which is critical for kinase inhibitors targeting EGFR .
Phenyl (866590-95-6): Lacking substituents, this group offers minimal electronic modulation, possibly resulting in weaker target affinity compared to methoxy or chloro derivatives .
Acetamide Modifications 3-Methylphenyl (Target and 866725-41-9): The methyl group provides moderate hydrophobicity, balancing membrane penetration and metabolic clearance. 3-Cyanoquinolin-6-yl (): The cyano group in EGFR inhibitors like EKB-569 enhances irreversible binding to kinase domains, a feature absent in the target compound .
Table 2: Pharmacological and Physicochemical Properties
Biological Activity
The compound 2-[6-methoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide (CAS No. 866813-60-7) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a quinoline core substituted with methoxy and sulfonyl groups, which are critical for its biological activity.
Structural Formula
The biological activity of this compound is attributed to several mechanisms:
1. Enzyme Inhibition:
- The compound may inhibit specific enzymes that are crucial in various biochemical pathways, potentially affecting cancer cell proliferation and survival.
2. Receptor Modulation:
- It interacts with cellular receptors, influencing signal transduction processes that can lead to apoptosis in cancer cells.
3. Gene Expression Alteration:
- The compound may modulate the expression of genes involved in inflammation and cell cycle regulation, contributing to its anticancer effects.
Anticancer Properties
Research has shown that derivatives of quinoline compounds exhibit significant anticancer activity. For instance, studies have demonstrated that compounds similar to the one have shown effectiveness against various cancer cell lines:
These values suggest that the compound may have potent anticancer properties comparable to established chemotherapeutic agents like doxorubicin.
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially enhancing cognitive function.
Study on Anticancer Activity
A study conducted on a series of quinoline derivatives similar to our compound revealed promising results in inhibiting tumor growth in vitro. The derivatives were tested against multiple cancer cell lines, showing significant cytotoxicity and induction of apoptosis.
Neuroprotective Study
Another investigation focused on the neuroprotective potential of related compounds indicated their ability to prevent neuronal cell death in models of oxidative stress, suggesting a possible therapeutic application for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
